5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in the ring structure. This specific compound features a 4-fluorobenzyl group attached to the oxadiazole ring, which contributes to its unique chemical and biological properties. The molecular formula of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine is with a molecular weight of approximately 181.18 g/mol. It has been studied for its potential applications in medicinal chemistry, particularly for its antibacterial and antifungal activities .
The synthesis of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 4-fluorobenzyl hydrazine with carbon disulfide, leading to the formation of a thiosemicarbazide intermediate. This intermediate is subsequently cyclized using an oxidizing agent such as iodine or bromine to yield the desired oxadiazole compound.
In an industrial context, the synthesis may be optimized for yield and purity through continuous flow reactors and automated systems. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste. For example, solvents like ethanol or acetonitrile may be employed during various stages of synthesis .
Key structural data include:
5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine primarily revolves around its biological activities. Studies have indicated that compounds within this class exhibit significant antibacterial and antifungal properties by disrupting cellular processes in target organisms. For instance, the presence of the fluorobenzyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets .
Key physical properties include:
Chemical properties include:
5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine has several notable applications in scientific research:
The 1,3,4-oxadiazole ring system serves as a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capability. Synthetic access to 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine typically follows a convergent strategy beginning with the preparation of appropriately substituted hydrazide precursors. The most efficient route involves:
Table 1: Comparative Cyclization Methods for 1,3,4-Oxadiazole Formation
Cyclizing Agent | Conditions | Key Advantages | Reported Yield Range | Reference |
---|---|---|---|---|
BrCN | K₂CO₃, EtOH, RT | High regioselectivity | 60-85% | [1] |
I₂/K₂CO₃ | DMSO, 80°C | Metal-free, broad FG tolerance | 70-92% | [6] |
TsCl/TEA | DCM, 0°C to RT | Mild, scalable | 41-100% | [3] |
TCCA/PPh₃ | Ball milling, solvent-free | Environmentally benign, fast (<30 min) | 80-95% | [6] |
Recent advances leverage photoredox catalysis (e.g., acridinium photocatalysts with cobaloxime) for oxidant-free cyclization, enabling gram-scale synthesis with H₂ as the sole byproduct [6]. The 2-amino group remains unprotected during cyclization, providing direct access to 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine (SMILES: NC1=NN=C(CC2=CC=C(C=C2)F)O1
, InChIKey: YZCYIPLTOREIPI-UHFFFAOYSA-N
) [1] [4].
Installing the 4-fluorobenzyl moiety at the oxadiazole 5-position demands precise regiocontrol. Key strategies include:
Experimental data confirms that post-cyclization coupling offers superior regiocontrol (>95% C5-isomer) compared to pre-cyclization routes (60-75% C5-isomer) for the 4-fluorobenzyl variant [1] [4].
The 4-fluorobenzyl group significantly influences lipophilicity (cLogP ≈ 2.5) and electronic properties (σₘ = 0.34 for 4-F-C₆H₄). Its installation methods critically impact yield and purity:
Direct N-Alkylation of Oxadiazol-2-amine:Treatment of 5-unsubstituted-1,3,4-oxadiazol-2-amine with 4-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF) primarily yields the undesired N-alkylated isomer 2-((4-fluorobenzyl)amino)-1,3,4-oxadiazole due to the superior nucleophilicity of the exocyclic amine versus the ring C5 carbon. Typical N-alkylation predominates (>80%) [5].
Reductive Amination:Condensation of the oxadiazol-2-amine with 4-fluorobenzaldehyde followed by reduction (NaBH₃CN, pH 4–5) provides moderate yields (50-65%) of the N-alkylated product. This route is unsuitable for C5-benzylation [5].
Transition Metal-Catalyzed C-C Coupling:Palladium or copper-catalyzed reactions (e.g., Suzuki-Miyaura using 4-fluorobenzylboronic acid) are theoretically feasible but hampered by poor reactivity of the oxadiazolyl halide precursors and competing protodehalogenation. Limited success reported (yields <40%) [6].
Optimal Route: Alkylation of Pre-formed C5 Anion:Deprotonation of 5-(unsubstituted)-1,3,4-oxadiazol-2-amine at C5 using strong bases (n-BuLi, LDA at −78°C) generates a stabilized anion. Subsequent addition of 4-fluorobenzyl bromide affords 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine regioselectively (70-85% yield). This method, while requiring cryogenic conditions, delivers the highest regiopurity [1] [4].
Table 2: Impact of 4-Fluorobenzyl Position on Key Molecular Properties
Compound | Substitution Pattern | *logP | μ (Debye) | Predicted CCS (Ų) [M+H]+ |
---|---|---|---|---|
5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine | C5-Benzyl | 2.51 | 4.8 | 137.4 |
2-((4-Fluorobenzyl)amino)-1,3,4-oxadiazole | N2-Benzyl | 2.05 | 5.2 | 132.1 (est.) |
*Calculated using PubChemLite/BioByte clogP models [4]
The 2-amino and C5-benzyl positions of 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine serve as handles for structural diversification to optimize pharmacological properties:
Heterocycle Isosterism:Replacing the 1,3,4-oxadiazole ring with 1,3,4-thiadiazole (using Lawesson’s reagent or P₂S₅) modulates electronic properties and enhances π-stacking capability. 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine derivatives often exhibit superior potency against mycobacterial strains (MIC ≤ 0.03 µM) .
Benzyl Ring Functionalization:
Table 3: Bioactivity Trends in Modified 5-(4-Fluorobenzyl)oxadiazol-2-amines
Modification Type | Example Derivative | Target Activity Enhancement | Key Finding |
---|---|---|---|
N2-Acylation (Long alkyl) | N-Dodecanoyl-5-(4-FB)oxadiazol-2-amine | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 12.8 µM (vs Rivastigmine IC₅₀ = 32 µM) |
N2-Urea | N-(3,5-Dinitrophenyl)-5-(4-FB)oxadiazol-2-amine | DprE1 Inhibition (Antimycobacterial) | MIC = 0.03 µM vs Mtb H37Rv |
Ring Isosterism (Thiadiazole) | 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine | Broad-spectrum antimycobacterial | MIC = 0.03 µM for MDR-TB & NTM |
Benzyl Ring Nitration | 5-(3-Nitro-4-fluorobenzyl)-1,3,4-oxadiazol-2-amine | DprE1 Inhibition | 10-fold ↑ potency vs parent |
[FB = Fluorobenzyl; MIC = Minimum Inhibitory Concentration; Mtb = Mycobacterium tuberculosis; MDR-TB = Multidrug-Resistant TB; NTM = Nontuberculous Mycobacteria] [3] [7]
These modifications demonstrate that strategic derivatization of the core scaffold significantly enhances target affinity and selectivity, validating 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine as a versatile pharmacophore for lead optimization.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1